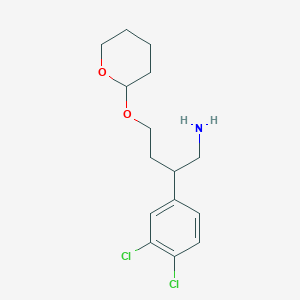
2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran
Cat. No. B3100022
Key on ui cas rn:
135936-08-2
M. Wt: 318.2 g/mol
InChI Key: SGVWGQRMFAWWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06989393B2
Procedure details


Raney nickel (38 g) was placed in a stainless steel bottle and EtOH (100 ml) was added followed by a solution of 2-(3-cyano-3-(3,4-dichlorophenyl)propyl)oxytetrahydropyran (138 g, 0.44 mol) in EtOH (1100 ml) and concentrated ammonium hydroxide (600 ml). The bottle was then shaken under an atmosphere of hydrogen gas (53 psi) and when the pressure fell below 35 psi the flask was repressurised. After 24 h the pressure remained constant so the reaction mixture was filtered through Celite™ and concentrated. Water was added, the mixture was extracted with DCM and then dried (Na2SO4) and concentrated to give 2-(3-(3,4-dichlorophenyl)-4-aminobutyl)oxytetrahydropyran as an oil (75 g, 0.24 mol).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
2-(3-cyano-3-(3,4-dichlorophenyl)propyl)oxytetrahydropyran
Quantity
138 g
Type
reactant
Reaction Step Two





Identifiers


|
REACTION_CXSMILES
|
[C:1]([CH:3]([C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[C:15]([Cl:20])[CH:14]=1)[CH2:4][CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)#[N:2]>[Ni].CCO.[OH-].[NH4+]>[Cl:20][C:15]1[CH:14]=[C:13]([CH:3]([CH2:1][NH2:2])[CH2:4][CH2:5][O:6][CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][O:8]2)[CH:18]=[CH:17][C:16]=1[Cl:19] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
2-(3-cyano-3-(3,4-dichlorophenyl)propyl)oxytetrahydropyran
|
|
Quantity
|
138 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C(CCOC1OCCCC1)C1=CC(=C(C=C1)Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Ni]
|
Step Four
|
Name
|
|
|
Quantity
|
1100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Step Five
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The bottle was then shaken under an atmosphere of hydrogen gas (53 psi)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through Celite™
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Water was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(CCOC1OCCCC1)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.24 mol | |
| AMOUNT: MASS | 75 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
